N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)10(18)17-7-5-15-16-6-7/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIYMXAGEBSSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153804-00-2 | |
| Record name | N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-amino-1H-pyrazole with 2-(trifluoromethyl)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(trifluoromethyl)benzoic acid and 1H-pyrazol-4-amine.
The trifluoromethyl group stabilizes the intermediate carbocation during acidic hydrolysis, enhancing reaction efficiency .
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to the meta position of the benzene ring due to its strong electron-withdrawing effect.
Nitration
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C, 4 hours | Nitration mixture | 2-(trifluoromethyl)-5-nitrobenzamide derivative | ~65% |
Sulfonation
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| H₂SO₄/SO₃, 50°C, 6 hours | Fuming sulfuric acid | 2-(trifluoromethyl)-5-sulfobenzoic acid derivative | ~60% |
Pyrazole Ring Functionalization
The NH group in the pyrazole ring participates in alkylation and acylation reactions under basic conditions.
Alkylation
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 hours | Methyl iodide | N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | ~70% |
Acylation
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| AcCl, pyridine, 0°C, 2 hours | Acetyl chloride | N-(1-acetyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | ~82% |
Cross-Coupling Reactions
The pyrazole ring engages in C–N coupling reactions under metal-free conditions.
With Pyrazolones
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| HOAc, O₂, 130°C, 24 hours | Pyrazolone derivatives | (Pyrazol-4-ylidene)pyridine hybrids | ~90% |
This reaction proceeds via enolization of pyrazolone, followed by nucleophilic addition and dehydrogenation .
Trifluoromethyl Group Reactivity
The CF₃ group participates in nucleophilic aromatic substitution (NAS) under harsh conditions.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| NH₃, CuCN, 200°C, 48 hours | Ammonia gas | 2-cyano-N-(1H-pyrazol-4-yl)benzamide | ~40% |
Cyclization Reactions
The compound forms heterocyclic systems via intramolecular reactions.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| PCl₅, toluene, reflux, 8h | Phosphorus pentachloride | 2-(trifluoromethyl)benzoxazinone derivative | ~75% |
Key Structural Influences on Reactivity
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives, including N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, exhibit significant anti-inflammatory properties. A study showed that compounds containing trifluoromethyl groups were effective COX-2 inhibitors, which are crucial in managing inflammation and pain. In tests involving carrageenan-induced paw edema in rats, these compounds exhibited anti-inflammatory activity ranging from 47% to 76% compared to the standard drug indomethacin .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted that derivatives with trifluoromethyl substitutions showed potent growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) and a reduced tendency for bacterial resistance development .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 0.78 | Staphylococcus aureus |
| Other Derivative A | 3.12 | Enterococcus faecalis |
| Other Derivative B | 0.78 | A. baumannii |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate hydrazones with benzoyl chlorides. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity.
Structure-Activity Relationship (SAR)
The trifluoromethyl group is essential for the compound's biological efficacy, influencing both its solubility and interaction with biological targets. Studies indicate that modifications to the pyrazole ring can further optimize these properties, leading to enhanced activity against specific pathogens or inflammation pathways .
Case Study: Antimicrobial Efficacy
In one notable study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The study found that compounds with the trifluoromethyl substitution not only inhibited bacterial growth effectively but also demonstrated low toxicity in human cell lines, indicating their potential as safe therapeutic agents .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the mechanism of action of this compound as a COX-2 inhibitor. The results showed that this compound could significantly reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and related benzamide/pyrazole hybrids:
Key Findings:
Structural Modifications and Activity :
- Pyrazole Position : Pyrazole-4-yl derivatives (e.g., CID 43430659) exhibit superior metabolic stability compared to pyrazole-1-yl analogs (e.g., N-phenyl derivative in ), attributed to reduced susceptibility to oxidative metabolism .
- Trifluoromethyl Group : The 2-(trifluoromethyl)benzoyl group enhances binding affinity in kinase targets (e.g., CLK kinases in ) due to hydrophobic and electrostatic interactions.
Biological Efficacy: Cpd-1 (imidazopyridine-tetrazole hybrid) shows potent CLK inhibition (IC₅₀ < 100 nM), outperforming simpler benzamides like CID 43430659 in solubility and cellular uptake .
Synthetic Accessibility :
- CID 43430659 is synthesized via straightforward amide coupling, while cyclopropyl- or quinazoline-containing analogs (e.g., compounds 44–47 in ) require multi-step routes involving Pd-catalyzed cross-coupling .
Biological Activity
N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its effects on various cellular pathways, its interactions with specific receptors, and its potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring connected to a benzamide structure, with a trifluoromethyl group that enhances its lipophilicity and biological activity. The general structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its role in modulating key cellular processes such as autophagy and apoptosis.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity, a critical regulator of cell growth and metabolism, thereby promoting autophagy in cancer cells. Specifically, compounds tested demonstrated submicromolar antiproliferative activity against cancer cell lines, suggesting their potential as effective anticancer agents .
2. Interaction with Adenosine Receptors
The compound's interaction with adenosine receptors has been investigated, particularly regarding its affinity for the hA3 receptor. Although some derivatives were inactive at the hA2B receptor, they displayed nanomolar affinity at the hA3 receptor, indicating a selective pharmacological profile that could be leveraged for therapeutic purposes .
The mechanism through which this compound exerts its effects involves modulation of autophagic flux and inhibition of mTORC1 signaling pathways. This disruption leads to enhanced autophagy under nutrient-deprived conditions, which is particularly relevant in the context of tumor microenvironments where metabolic stress is prevalent .
Case Study 1: Antiproliferative Effects
In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines. The compound was shown to decrease mTORC1 activity significantly, leading to increased autophagic markers such as LC3-II accumulation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
| 22 | A549 | <0.6 | Autophagy induction |
Case Study 2: Receptor Affinity
A study evaluating the binding affinity of various pyrazole derivatives to adenosine receptors found that while some compounds showed promising results at the hA3 receptor (K_i = 0.81 nM), none were effective at hA2B receptors. This highlights the specificity of these compounds and their potential therapeutic applications in targeting specific receptor pathways .
Q & A
Q. What are the critical steps for synthesizing N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide with high yield and purity?
The synthesis typically involves a multi-step process:
- Amide Coupling : React 2-(trifluoromethyl)benzoyl chloride with 1H-pyrazol-4-amine under basic conditions (e.g., Et₃N in THF) .
- Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/light petroleum ether) improves purity . Key parameters include solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and inert atmosphere (N₂/Ar) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the pyrazole and benzamide moieties (e.g., δ 8.1–8.3 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and CF₃ group vibrations (~1320 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₁H₈F₃N₃O: 267.06 g/mol) .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical: C 49.45%, H 3.02%, N 15.73%) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
The CF₃ group enhances:
- Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability .
- Metabolic Stability : Reduces oxidative metabolism due to strong electron-withdrawing effects .
- Binding Affinity : Polar interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Methodological Insight: Compare analogues with/without CF₃ using in vitro assays (e.g., IC₅₀ in enzymatic inhibition) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affecting compound stability .
- Cellular Models : Variations in cell line permeability (e.g., P-gp overexpression in cancer cells) . Resolution Strategy:
- Standardize assay protocols (e.g., CLSI guidelines).
- Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies optimize regioselective functionalization of the pyrazole ring?
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to block the N-1 position, directing reactions to C-3/C-5 .
- Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki-Miyaura reactions for aryl substitutions (e.g., attach fluorophores for imaging) .
- Computational Guidance : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .
Q. How can molecular dynamics (MD) simulations predict target interactions?
- Docking Studies : Use AutoDock Vina to model binding poses with proteins (e.g., CLK kinases) .
- Free Energy Perturbation (FEP) : Quantify ΔG changes upon CF₃ modification .
- Solvent Accessibility : Analyze MD trajectories (e.g., GROMACS) to assess compound stability in aqueous vs. lipid environments .
Key Recommendations for Researchers
- Prioritize controlled synthetic conditions (e.g., inert atmosphere) to avoid byproducts.
- Validate biological activity in multiple assay formats to mitigate variability.
- Leverage computational tools (e.g., DFT, MD) for rational design of derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
